- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and BromidesAngewandte Chemie, 2013, 52(38), 10035-10039,
Cas no 96631-87-7 (1H-Indole-7-carbonitrile)

1H-Indole-7-carbonitrile structure
商品名:1H-Indole-7-carbonitrile
1H-Indole-7-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 7-Cyanoindole
- 7-Cyano-1H-indole
- 1H-Indole-7-carbonitrile
- 7 -Cyanoindole
- indole-7-nitrile
- PubChem20912
- 7-cyanoindole, AldrichCPR
- AMBZ0216
- NTUHBYLZRBVHRS-UHFFFAOYSA-N
- BCP27589
- FCH842292
- BBL102638
- STL556441
- VI30451
- TRA0038883
- OR40232
- LS20017
- SY012219
- ST2408920
- AX8023278
- AB0009810
- Indole-7-carbonitrile
- DTXSID90447546
- MFCD00800653
- 96631-87-7
- C-8860
- AC-22689
- CS-W002693
- Z1198155196
- SCHEMBL1420318
- AS-11396
- DB-007202
- EN300-219176
- AKOS005255107
-
- MDL: MFCD00800653
- インチ: 1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H
- InChIKey: NTUHBYLZRBVHRS-UHFFFAOYSA-N
- ほほえんだ: N#CC1C2=C(C=CN2)C=CC=1
計算された属性
- せいみつぶんしりょう: 142.05300
- どういたいしつりょう: 272.879
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.6
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 2.048
- ふってん: 368.956°C at 760 mmHg
- フラッシュポイント: 121.9℃
- 屈折率: 1.736
- PSA: 39.58000
- LogP: 2.03958
1H-Indole-7-carbonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261;P280;P301+P310;P311
- 危険物輸送番号:UN 3439
- 危険カテゴリコード: 20/21/22-22
- セキュリティの説明: S22; S36/37/39
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R20/21/22
1H-Indole-7-carbonitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Indole-7-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A378351-100g |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 100g |
$399.0 | 2025-02-28 | |
Enamine | EN300-219176-5.0g |
1H-indole-7-carbonitrile |
96631-87-7 | 95% | 5.0g |
$176.0 | 2023-07-10 | |
Ambeed | A378351-10g |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 10g |
$68.0 | 2025-02-28 | |
Chemenu | CM103271-5g |
1H-Indole-7-carbonitrile |
96631-87-7 | 95%+ | 5g |
$*** | 2023-05-04 | |
Enamine | EN300-219176-0.1g |
1H-indole-7-carbonitrile |
96631-87-7 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Enamine | EN300-219176-0.25g |
1H-indole-7-carbonitrile |
96631-87-7 | 95% | 0.25g |
$25.0 | 2023-09-16 | |
Enamine | EN300-219176-1.0g |
1H-indole-7-carbonitrile |
96631-87-7 | 95% | 1.0g |
$50.0 | 2023-07-10 | |
eNovation Chemicals LLC | Y1126107-5g |
1H-Indole-7-carbonitrile |
96631-87-7 | 95% | 5g |
$340 | 2024-07-28 | |
Apollo Scientific | OR40232-10g |
1H-Indole-7-carbonitrile |
96631-87-7 | 97% | 10g |
£214.00 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052000-25g |
1H-Indole-7-carbonitrile |
96631-87-7 | 98% | 25g |
¥1261.00 | 2024-04-23 |
1H-Indole-7-carbonitrile 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: X-Phos , (SP-4-3)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][dicyclohexyl[2′,4′,6′-tris(1-met… Solvents: 1,4-Dioxane , Water ; 1 h, 100 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide , Oxygen Solvents: Dimethyl sulfoxide ; 5 min, 1 atm; 4 - 18 h, 60 °C; 60 °C → rt
リファレンス
- DMSO/t-BuONa/O2-Mediated Aerobic Dehydrogenation of Saturated N-HeterocyclesJournal of Organic Chemistry, 2020, 85(11), 7501-7509,
ごうせいかいろ 3
はんのうじょうけん
1.1 Solvents: N-Methyl-2-pyrrolidone ; rt → 200 °C; 2.5 h, 200 °C
リファレンス
- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; overnight, rt → 150 °C
1.2 Reagents: Ethylenediamine Solvents: Water
1.2 Reagents: Ethylenediamine Solvents: Water
リファレンス
- Preparation of pyrimidine derivatives as IKK-2 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Process for the production of 7-acylindoles via sequential cyanation of indoline, dehydrogenation, and acylation, United States, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran
リファレンス
- Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesisJournal of Heterocyclic Chemistry, 1985, 22(1), 121-5,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: 2-Chloro-1-methylpyridinium iodide Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Triethylamine ; rt; 2 h, rt; rt → 50 °C; 2.5 h, 50 °C
1.2 Reagents: Triethylamine ; rt; 2 h, rt; rt → 50 °C; 2.5 h, 50 °C
リファレンス
- Preparation of indoles containing an oxadiazole moiety as therapeutic sphingosine 1-phosphate (S1P) agonists, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
リファレンス
- Anticancer indole derivative, synthesis method and use thereof, China, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 14 h, 50 °C
リファレンス
- Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic AdditionsJournal of the American Chemical Society, 2010, 132(50), 17933-17944,
ごうせいかいろ 10
はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 15 min, 170 °C
リファレンス
- Bicyclic nitrogen compounds as modulators of ghrelin receptor and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 11
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Zinc oxide (ZnO) Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 140 °C
リファレンス
- Preparation method of aromatic nitrile by using formamide as cyano group source, China, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C
リファレンス
- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation ReactionsACS Catalysis, 2019, 9(4), 3360-3365,
1H-Indole-7-carbonitrile Raw materials
- Formamide
- Potassium hexacyanoferrate
- 7-Cyanoindoline
- 1H-Indole-7-carboxaldehyde, oxime
- 7-Bromo-1H-indole
- 7-(Trimethylsilyl)-1H-indol-6-yl 1,1,1-trifluoromethanesulfonate
- Benzonitrile, 2-nitro-3-(2-nitroethenyl)-, (E)- (9CI)
- 7-Chloro-1H-indole
1H-Indole-7-carbonitrile Preparation Products
1H-Indole-7-carbonitrile 関連文献
-
Manthena Chaitanya,Pazhamalai Anbarasan Org. Biomol. Chem. 2018 16 7084
-
Debopreeti Mukherjee,Lilliana I. Ortiz Rodriguez,Mary Rose Hilaire,Thomas Troxler,Feng Gai Phys. Chem. Chem. Phys. 2018 20 2527
-
Giorgio Abbiati,Antonio Arcadi,Marco Chiarini,Fabio Marinelli,Emanuela Pietropaolo,Elisabetta Rossi Org. Biomol. Chem. 2012 10 7801
-
Arusha Acharyya,Dayoung Shin,Thomas Troxler,Feng Gai Phys. Chem. Chem. Phys. 2020 22 7794
96631-87-7 (1H-Indole-7-carbonitrile) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:96631-87-7)1H-Indole-7-carbonitrile

清らかである:99%
はかる:100g
価格 ($):398.0